molecular formula C9H12O3S B8573752 (2,6-Dimethylphenyl)methanesulfonic acid

(2,6-Dimethylphenyl)methanesulfonic acid

Cat. No. B8573752
M. Wt: 200.26 g/mol
InChI Key: FNKJUUBXJGWQKG-UHFFFAOYSA-N
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Patent
US07321061B2

Procedure details

Tetrahydrofuran (3.0 L), (2,6-dimethyl-phenyl)-methanesulfonic acid (300 g, containing 12% water by KF analysis, or 266 g corrected for water content), and N,N-dimethylformamide (15 g) were combined in a 5 L multi-necked flask equipped with overhead stirring. The reaction mixture was cooled to −20° C. and oxalyl chloride (655.5 g) was added slowly over 1 h. The reaction mixture was clarified by filtration and concentrated to a volume of 1 L. The filtrate was transferred to a flask equipped with overhead stirring and cooled to −40° C. Water (900 mL) was added over 30 minutes, maintaining an internal temperature of <−10° C. The product was collected by filtration, washed with water and heptane, and dried to give (2,6-dimethyl-phenyl)-methanesulfonic chloride (277 g, 96%). 1H NMR (300 MHz, CDCl3): δ 7.25-7.04 (m, 3H, ArH), 5.17 (s, CH2), and 2.50 (s, 6H, CH3).
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
655.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[CH2:14][S:15]([OH:18])(=O)=[O:16].C(Cl)(=O)C([Cl:22])=O>CN(C)C=O>[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[CH2:14][S:15]([Cl:22])(=[O:18])=[O:16]

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
300 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)CS(=O)(=O)O
Name
Quantity
15 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
655.5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirring
FILTRATION
Type
FILTRATION
Details
The reaction mixture was clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 1 L
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a flask
CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −40° C
ADDITION
Type
ADDITION
Details
Water (900 mL) was added over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of <−10° C
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water and heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.